(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Description

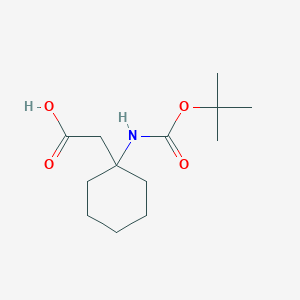

“(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid” (CAS: 227626-60-0) is a cyclohexane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is C₁₄H₂₅NO₄, with a molecular weight of 271.35 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide and medicinal chemistry.

This compound is strictly designated for research purposes, with applications in pharmaceutical development and organic synthesis. It is supplied as a 10 mM solution and requires storage at 2–8°C in moisture-sealed conditions to prevent degradation . Its carboxylic acid functionality and sterically shielded amino group make it a versatile intermediate for constructing complex molecules, though its solubility profile in aqueous or organic solvents remains unspecified in available literature.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(9-10(15)16)7-5-4-6-8-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTCTMDFEONLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589215 | |

| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187610-56-6 | |

| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Deprotection and Reoxidation Process (Patent CN113493399A)

A patented method describes a two-step process starting from ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate:

Step 1: Deprotection and Acidification

- Dissolve the starting compound in methanol.

- Add a mixture of concentrated hydrochloric acid and methanol dropwise at an ice-water bath temperature.

- Stir at room temperature for 4-5 hours to effect deprotection.

- Concentrate the reaction mixture and precipitate the product by adding ethyl acetate.

- Collect the white solid by filtration.

Step 2: Reoxidation

- Stir the solid in methylene chloride.

- Add m-chloroperoxybenzoic acid (m-CPBA) and react for 8 hours to oxidize the intermediate.

- Wash with sodium sulfite solution to remove excess oxidant.

- Dry and concentrate to yield ethyl trans-2-(4-nitrocyclohexyl)acetate in 87% yield.

This method is useful for obtaining a single stereochemical configuration of the protected amino acid derivative with high yield and purity.

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Yield (%) | Stereoselectivity (de) | Notes |

|---|---|---|---|---|---|

| 1 | Deprotection and Reoxidation (Patent) | Methanol, HCl (conc.), m-CPBA, Na2SO3 wash | 87 | Single configuration | Simple two-step, high yield |

| 2 | Asymmetric Synthesis with Evans’ Auxiliary | POCl3 coupling, cyclohexyl-MgBr, CuBr·Me2S, trisyl azide, H2/Pd-C, Boc2O, LiOH/H2O2 | 36-37 | >90% de | Multi-step, high stereocontrol, chiral auxiliary recovery |

Research Findings and Analysis

The patent method provides a straightforward chemical transformation with high yield and is suitable for producing a specific stereochemical form of the compound. It relies on classical acid-mediated deprotection and oxidation steps.

The asymmetric synthesis approach offers precise stereochemical control, essential for applications requiring enantiomerically pure compounds. The use of Evans’ chiral auxiliary enables high diastereoselectivity through well-established asymmetric conjugate addition and azidation reactions.

Challenges encountered include incomplete stereoisomer access and the need for chromatographic purification to enhance optical purity.

The recovery and reuse of the chiral auxiliary improve the sustainability and cost-effectiveness of the asymmetric synthesis route.

Chemical Reactions Analysis

Types of Reactions

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA).

Substitution Reactions: The acetic acid moiety can participate in esterification and amidation reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexyl ring.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.

Substitution: Reagents such as alcohols and amines in the presence of coupling agents like EDCI or DCC.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Deprotection: Cyclohexylamino-acetic acid.

Esterification: Cyclohexylamino-acetic acid esters.

Amidation: Cyclohexylamino-acetic acid amides.

Scientific Research Applications

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential as a prodrug, where the Boc group is removed in vivo to release the active drug.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid primarily involves the removal of the Boc protecting group under physiological conditions, releasing the active amino-cyclohexyl-acetic acid. This active compound can then interact with biological targets, such as enzymes or receptors, to exert its effects. The specific molecular targets and pathways depend on the context of its use, such as in drug development or biochemical studies.

Comparison with Similar Compounds

2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate

- Key Features: This compound lacks Boc protection, exposing a free amino group, and includes a tert-butyl substituent on the cyclohexane ring .

- Reactivity: The free amino group increases nucleophilicity, making it reactive toward electrophiles or acylating agents, unlike the Boc-protected analogue.

- Structural Data : Single-crystal X-ray studies confirm its well-defined conformation (R-factor = 0.053), with the tert-butyl group inducing steric effects that may influence solubility and ring conformation .

tert-Butyl (phenylsulfanyl)acetate

- Key Features : An ester derivative with a phenylthio (-SPh) group (CAS: 170502-11-1; MW: 238.34 g/mol) .

- Reactivity : The ester group reduces acidity compared to carboxylic acids, while the phenylthio moiety enables participation in nucleophilic or oxidative reactions.

- Applications : Used as a synthetic intermediate, highlighting its role in diversifying functional group strategies .

Physical Properties and Stability

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Substituents | Storage Conditions |

|---|---|---|---|---|---|---|

| This compound | 227626-60-0 | C₁₄H₂₅NO₄ | 271.35 | Carboxylic acid, Boc-amine | Cyclohexyl-Boc-amino | 2–8°C, dry |

| 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate | - | - | - | Carboxylic acid, free amine | Cyclohexyl-tert-butyl | - |

| tert-Butyl (phenylsulfanyl)acetate | 170502-11-1 | C₁₃H₁₈O₂S | 238.34 | Ester, phenylthio | tert-Butyl ester, -SPh | - |

- Molecular Weight : The Boc-protected compound has a higher molecular weight (271.35 g/mol) than the phenylthio ester (238.34 g/mol), influencing solubility and phase behavior.

- Stability: The Boc group shields the amine from degradation under basic or oxidative conditions, whereas the free amino compound requires careful handling to avoid side reactions .

Reactivity and Functional Group Interplay

- Boc vs. Free Amine: The Boc group in the target compound suppresses undesired amine participation in reactions, whereas the free amino analogue allows for direct conjugation or salt formation .

- Carboxylic Acid vs. Ester: The carboxylic acid group offers hydrogen-bonding capability and acidity (pKa ~4.7), while the ester derivative enhances solubility in nonpolar solvents and facilitates nucleophilic acyl substitutions .

Biological Activity

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, commonly referred to as Boc-amino-cyclohexyl-acetic acid, is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural properties and reactivity have made it a subject of various studies focusing on its biological activity, particularly regarding enzyme interactions and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino-cyclohexyl moiety, linked to an acetic acid group. This configuration imparts specific biochemical properties that influence its interactions with biological targets.

Chemical Formula: C_{12}H_{21}N_{1}O_{3}

CAS Number: 187610-56-6

The primary mechanism of action for this compound involves the removal of the Boc protecting group under physiological conditions. This process releases the active amino-cyclohexyl-acetic acid, which can interact with various biological targets, including enzymes and receptors. The interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular signaling.

Enzyme Interactions

Research indicates that this compound plays a role in enzyme-substrate interactions. It has been employed in studies examining how modifications to enzyme structures can alter their activity. The compound's ability to influence enzyme kinetics makes it valuable in proteomics research.

Table 1: Summary of Enzyme Interactions

| Enzyme Target | Effect on Activity | Reference |

|---|---|---|

| GSK-3β | Inhibition observed | |

| ROCK-1 | Modulation of activity | |

| Various Proteases | Substrate interaction study |

Cellular Effects

In cellular contexts, the compound has been shown to affect gene expression and cellular metabolism. The presence of the Boc group can influence the expression of genes involved in metabolic pathways, leading to significant changes in cell function.

Case Study: Impact on Cellular Metabolism

A study demonstrated that this compound could alter metabolic rates in cultured cells by modulating specific signaling pathways. This was evidenced by changes in the expression levels of key metabolic enzymes.

Applications in Research and Medicine

The compound has several applications across different fields:

- Organic Synthesis: Used as an intermediate for synthesizing complex organic molecules.

- Biological Research: Employed to study enzyme-substrate interactions and protein modifications.

- Medicinal Chemistry: Investigated as a potential prodrug, where the Boc group is cleaved in vivo to release active compounds.

- Industrial Applications: Utilized in pharmaceutical production and fine chemical synthesis.

Comparative Analysis with Similar Compounds

This compound is often compared with similar compounds due to its unique structure:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Difference | Unique Properties |

|---|---|---|

| (1-Tert-butoxycarbonylamino-cyclopentyl)-acetic acid | Cyclopentyl instead of cyclohexyl | Different reactivity profile |

| (1-Tert-butoxycarbonylamino-cyclohexyl)-propionic acid | Propionic acid moiety | Altered pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino functionality of cyclohexylglycine derivatives. A common approach is coupling Boc-anhydride with 2-amino-2-cyclohexylacetic acid under basic conditions (e.g., NaHCO₃ in THF/water) at 0–25°C . Post-synthesis, the product is purified via recrystallization or chromatography. Key steps include:

-

Protection : Boc-group introduction to prevent side reactions at the amine site.

-

Workup : Acidic extraction to isolate the Boc-protected intermediate.

-

Characterization : NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity.

Reaction Step Conditions Yield Boc protection Boc₂O, NaHCO₃, THF/H₂O, 0–25°C 70–85% Purification Recrystallization (EtOAc/hexane) >95% purity

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies protons on the cyclohexyl ring (δ 1.0–2.0 ppm) and the Boc group (δ 1.4 ppm for tert-butyl) . ¹³C NMR confirms carbonyl groups (e.g., Boc C=O at ~155 ppm).

- X-ray Crystallography : Resolves conformational details, such as chair/boat cyclohexane geometry and hydrogen-bonding networks in the solid state (e.g., crystal structure reported in Acta Crystallographica) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at 272.2 m/z) .

Q. How is the Boc protection group utilized in the synthesis of this compound?

- Methodological Answer : The Boc group temporarily shields the amine during multi-step syntheses, preventing unwanted nucleophilic reactions. Deprotection is achieved under acidic conditions (e.g., HCl in dioxane or TFA) . Critical considerations include:

- Stability : Boc is stable under basic and mildly acidic conditions but labile in strong acids.

- Compatibility : Avoids interference with ester or carboxylic acid functionalities in subsequent steps.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

-

Temperature Control : Lower temperatures (0–5°C) during Boc protection reduce side-product formation .

-

Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates coupling reactions .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Parameter Optimized Condition Impact Temperature 0–5°C during Boc protection Reduces hydrolysis side reactions Catalyst DMAP (5 mol%) Increases coupling efficiency

Q. What strategies mitigate degradation during experimental procedures?

- Methodological Answer : Degradation of the Boc group or cyclohexyl backbone can occur under prolonged heating or acidic/basic conditions. Mitigation strategies include:

- Cooling : Maintain samples at 4°C during storage to slow organic degradation .

- pH Control : Use buffered solutions (pH 6–7) during biological assays to stabilize the compound .

Q. How do crystallographic studies inform conformational analysis?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

-

Cyclohexane Ring Geometry : Chair conformation with axial/equatorial substituents .

-

Hydrogen Bonding : Interactions between the Boc carbonyl and adjacent NH groups stabilize the crystal lattice .

-

Torsional Angles : Critical for understanding steric hindrance in synthetic intermediates.

Crystallographic Parameter Value Space group P2₁2₁2₁ R factor 0.053 Mean C–C bond length 1.534 Å

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

- Methodological Answer : Discrepancies between NMR and mass data often arise from impurities or tautomerism. Resolution involves:

- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm connectivity .

- Isotopic Labeling : ¹⁵N-labeled Boc groups clarify ambiguous peaks in crowded spectra .

Q. What assays study the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes or receptors .

- Cellular Assays : Fluorescence-based uptake studies in neuronal cells assess bioactivity .

- Molecular Docking : Predicts binding modes to targets like GABA transporters or proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.